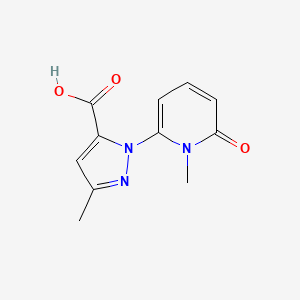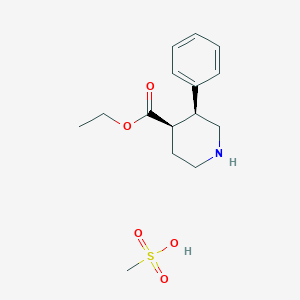
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)aceticacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a synthetic organic compound. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Protection of the amine group: The starting material, 2-amino-2-(2,5-dimethylphenyl)acetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Formation of the hydrochloride salt: The Boc-protected intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Substitution: The major products depend on the specific electrophile used in the reaction.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride depends on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid hydrochloride
- 2-((Tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid hydrochloride
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Clé InChI |
GILCXXXJNISDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


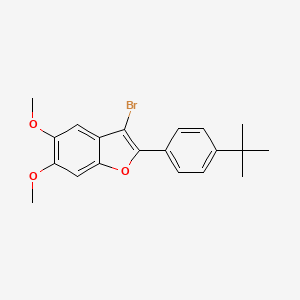

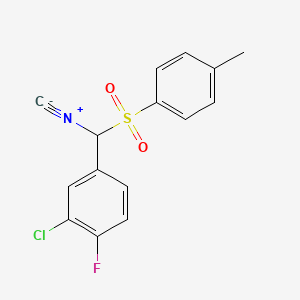
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
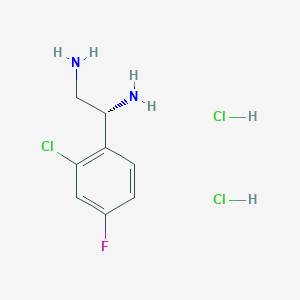
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
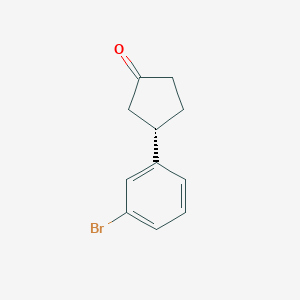
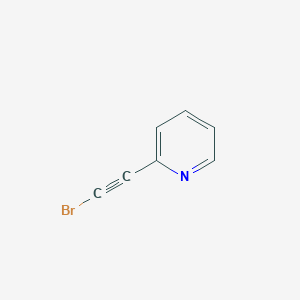
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

